Cyclic Ethylene Acetal Fusidic Acid
Description
Properties
Molecular Formula |
C₃₃H₅₀O₇ |
|---|---|
Molecular Weight |
558.75 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : HMF-derived acetals are more challenging to synthesize due to competing etherification of its hydroxyl group , whereas furfural acetals are straightforward .
- Stability : Most cyclic acetals hydrolyze under acidic conditions but remain stable in basic or neutral environments. For example, benzaldehyde-derived acetals resist oxidation and base-mediated reactions .
- Functionalization : Acetals of levulinic acid and prostaglandin intermediates are tailored for controlled drug release, leveraging their acid-sensitive degradation .
Catalytic Systems and Reaction Pathways
- Furfural and HMF : Brønsted–Lewis dual acid catalysts (e.g., sulfonated zirconia) enhance acetal yield by synergizing proton donation and substrate activation .
- Pharmaceutical Intermediates : Rhodium-Biphephos catalysts enable stereoselective hydroformylation of protected aldehydes (e.g., crotonaldehyde acetal) for ACE/NEP inhibitors .
- Polymer Chemistry : Acid-catalyzed depolymerization of polyacetals (e.g., dioxolane-based polymers) allows chemical recycling at temperatures below 150°C .
Preparation Methods
Acid-Catalyzed Cyclization with Ethylene Glycol
The most direct method involves reacting fusidic acid with excess ethylene glycol in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid). Key parameters include:
-
Molar Ratio : A 2:1 ratio of ethylene glycol to fusidic acid ensures complete conversion.
-
Temperature : Reactions proceed at 60–80°C under reflux to avoid decomposition.
-
Solvent System : Anhydrous toluene or dichloromethane minimizes side reactions.
Mechanism :
-
Protonation of a hydroxyl group by the acid catalyst.
-
Nucleophilic attack by ethylene glycol’s hydroxyl oxygen.
-
Cyclization via elimination of water, forming the acetal ring.
This method yields 60–75% of the target compound, with purity >95% after silica gel chromatography.
Two-Step Protection-Deprotection Strategy
To enhance regioselectivity, transient protection of non-target hydroxyl groups is employed:
Step 1: Silyl Protection
-
Treat fusidic acid with tert-butyldimethylsilyl chloride (TBDMSCl) in dimethylformamide (DMF).
-
Selectively protects the C-11 and C-16 hydroxyl groups, leaving C-3 exposed.
Step 2: Acetal Formation and Deprotection
-
React the silyl-protected intermediate with ethylene glycol and camphorsulfonic acid (CSA).
-
Remove silyl groups using tetra-n-butylammonium fluoride (TBAF).
Yield : 82–88% after HPLC purification.
Optimization and Challenges
Regioselectivity Control
Molecular docking simulations reveal that steric hindrance near the C-11 hydroxyl group makes it less reactive than C-3. QSAR models predict that electron-withdrawing substituents on the acetal ring enhance bacterial membrane permeability.
Side Reactions
-
Transacetalization : Excess ethylene glycol minimizes this during prolonged reactions.
-
Oxidation : Conduct reactions under nitrogen to prevent fusidic acid degradation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) shows a single peak at 12.3 min, indicating >98% purity.
Biological Implications
While specific MIC data for the cyclic acetal derivative remain unpublished, related fusidic acid esters exhibit MIC values against Staphylococcus aureus as low as 0.781 µM. The acetal’s enhanced lipophilicity likely improves dermal absorption, making it suitable for topical formulations.
Industrial-Scale Considerations
As a custom synthesis product, large-scale production faces challenges:
Q & A
Q. What are the standard synthetic protocols for preparing cyclic ethylene acetal derivatives of fusidic acid?
Cyclic ethylene acetals are typically synthesized via acid-catalyzed reactions between carbonyl groups (aldehydes/ketones) and ethylene glycol. For fusidic acid derivatives, this involves reacting the ketone or aldehyde moiety in fusidic acid with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux with azeotropic water removal (Dean-Stark trap) . The reaction conditions (temperature, solvent, catalyst loading) must be optimized to minimize side reactions like etherification, which can occur if hydroxyl groups are present .
Q. How can cyclic ethylene acetal formation be confirmed experimentally?
Characterization relies on spectroscopic methods:
- IR spectroscopy : Look for disappearance of the carbonyl (C=O) stretch (~1700 cm⁻¹) and emergence of acetal C-O-C stretches (1100–1200 cm⁻¹) .
- NMR : The acetal proton signals appear as distinct multiplets in the δ 4.0–5.5 ppm range in ¹H NMR, while ¹³C NMR shows acetal carbons at δ 90–110 ppm .
- Elemental analysis : Verify the molecular formula (e.g., C₇H₁₂O₄ for levulinic acid cyclic ethylene acetal) .
Q. Why is ethylene glycol preferred for cyclic acetal formation in fusidic acid derivatives?
Ethylene glycol forms stable five-membered cyclic acetals due to favorable entropy and enthalpy, enhancing reaction efficiency compared to linear acetals. The proximity of its two hydroxyl groups facilitates intramolecular cyclization, reducing side products .
Advanced Research Questions
Q. How do Brønsted vs. Lewis acid catalysts influence the acetalization of fusidic acid derivatives?
Brønsted acids (e.g., H₂SO₄) protonate carbonyl groups, accelerating nucleophilic attack by ethylene glycol. Lewis acids (e.g., AlCl₃) polarize carbonyl bonds via coordination. Dual acid catalysts (Brønsted-Lewis) may exhibit synergistic effects, but their roles (e.g., dominant acid type) require further mechanistic studies using kinetic isotope effects or in-situ spectroscopy .
Q. What strategies mitigate etherification side reactions during acetalization?
Etherification occurs when hydroxyl groups in fusidic acid react with ethylene glycol. Mitigation strategies include:
Q. How does pH affect the stability of cyclic ethylene acetals in fusidic acid derivatives?
Cyclic acetals are stable under basic conditions but hydrolyze in acidic environments (pH < 3) to regenerate carbonyl groups. This property is critical for controlled drug release, as demonstrated in prostaglandin synthesis where acidic hydrolysis regenerates bioactive forms .
Q. What analytical challenges arise in quantifying acetal vs. ether byproducts?
- Chromatographic separation : Use HPLC with polar columns (e.g., C18) and UV detection to resolve acetal (e.g., DFM) and ether derivatives (e.g., 2-((5-(1,3-dioxolan-2-yl)furan-2-yl)methoxy)ethan-1-ol) .
- Mass spectrometry : Differentiate products via molecular ion peaks (e.g., m/z 160 for C₇H₁₂O₄ acetal vs. m/z 172 for ether byproducts) .
Q. How can computational modeling guide acetalization optimization?
Density functional theory (DFT) calculations predict transition-state energies for acetal vs. ether pathways. For example, torsional strain in six-membered acetal intermediates may favor five-membered products, guiding catalyst design to reduce activation barriers .
Data Contradictions and Resolution
Q. Why do studies report varying FDM/FDO acetal product ratios?
The ratio of diastereomeric acetals (FDM/FDO) depends on catalyst nature (Brønsted vs. Lewis) and steric effects. For example, bulky catalysts may favor FDM by hindering one transition state. Resolution requires systematic screening of catalysts (e.g., zeolites vs. sulfonic acids) and kinetic studies .
Q. How to reconcile conflicting reports on acetal stability in biological systems?
Stability discrepancies arise from microenvironmental pH variations. For instance, fusidic acid’s cyclic acetal may hydrolyze in lysosomes (pH ~4.5) but remain intact in cytosolic compartments (pH ~7.2). Use pH-sensitive probes (e.g., fluorescence tags) to track acetal integrity in cellular models .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
